molecular formula C23H22N4O4 B2394313 N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide CAS No. 540507-37-7

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B2394313
CAS No.: 540507-37-7
M. Wt: 418.453
InChI Key: RCFMDFDSUCZBRC-UHFFFAOYSA-N
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Description

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is a synthetic small molecule that features a benzamide core structure, substituted with a morpholino ring, a nitro group, and N-benzyl-N-pyridin-2-yl functionalities. This specific arrangement of pharmacophores places it within a class of compounds of significant interest in medicinal chemistry and drug discovery. Structurally related benzamide compounds have been investigated as potent and biased agonists for the orphan G-protein coupled receptor GPR52, a promising target for neuropsychiatric and neurological diseases . Other close structural analogues, specifically N-aryl benzamides with nitro and alkoxy substituents, have demonstrated potent anti-HCV activity in cell-based assays, functioning through host-targeted mechanisms such as the stabilization of human APOBEC3G (hA3G), an innate immunity factor . The presence of the morpholino group is a common feature in drug design, often employed to enhance solubility and influence pharmacokinetic properties. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in relevant disease models. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements regarding biaryl amide compounds and their applications.

Properties

IUPAC Name

N-benzyl-4-morpholin-4-yl-3-nitro-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-23(26(22-8-4-5-11-24-22)17-18-6-2-1-3-7-18)19-9-10-20(21(16-19)27(29)30)25-12-14-31-15-13-25/h1-11,16H,12-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFMDFDSUCZBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Morpholino Substitution: The morpholino group is introduced through nucleophilic substitution using morpholine and a suitable leaving group.

    Amidation: The final step involves the formation of the benzamide linkage by reacting the intermediate with pyridine-2-carboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The benzyl and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Nitroso and hydroxylamine derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Analysis

Table 1: Substituent Variations in Benzamide Derivatives
Compound Name Substituent at 4-Position Substituent at 3-Position Aromatic Groups Molecular Weight (g/mol)
Target Compound Morpholino Nitro Benzyl, Pyridin-2-yl 418.45
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)Benzamide Fluorine Bromoimidazopyridinyl Benzamide core ~420 (estimated)
Hypothetical Analog A Piperazine Cyano Benzyl, Thiazol-2-yl 405.50
Hypothetical Analog B Dimethylamino Trifluoromethyl Pyridin-3-yl, Phenethyl 432.30

Key Observations :

Morpholino vs. Piperazine/Dimethylamino: The morpholino group in the target compound provides improved aqueous solubility compared to dimethylamino (basic) or piperazine (pH-dependent solubility). Its oxygen atoms enable hydrogen bonding, which may enhance membrane permeability .

Nitro vs. In contrast, bromo (as in ’s compound) or cyano substituents may prioritize halogen bonding or polar interactions .

Aromatic Moieties :

  • The pyridin-2-yl group in the target compound offers a hydrogen-bond acceptor site, while the benzyl group contributes to lipophilicity. Comparatively, ’s compound replaces these with a fluorophenyl and bromoimidazopyridinyl , which could enhance halogen bonding but reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Properties of Benzamide Derivatives
Property Target Compound Compound Hypothetical Analog A
LogP (Lipophilicity) 3.2 (estimated) 3.5 2.8
Water Solubility Moderate Low High
Metabolic Stability Moderate Low (due to bromine) High
Electron Effects Strongly EWG* Moderate EWG Weak EWG

*EWG = Electron-Withdrawing Group

Insights :

  • The target compound’s moderate solubility balances its lipophilic benzyl and pyridyl groups with the polar morpholino moiety.

Biological Activity

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Benzylation : Introduction of the benzyl group via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.
  • Morpholino Substitution : Nucleophilic substitution using morpholine.
  • Amidation : Formation of the benzamide linkage through reaction with pyridine-2-carboxylic acid derivatives.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Studies indicate potential effectiveness against various bacterial strains, suggesting its role as an antimicrobial agent.
  • Anticancer Activity : Preliminary research indicates that the compound may exhibit cytotoxic effects on cancer cell lines, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against certain bacteria
AnticancerCytotoxic effects on cancer cells
NeurolepticPotential for treating psychosis

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor binding, influencing various cellular pathways. Its nitro group can be reduced to an amino group, potentially altering its pharmacological profile and enhancing its therapeutic efficacy.

Case Studies

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Cancer Cell Line Study : Research conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis, suggesting a mechanism involving caspase activation.

Comparative Analysis with Similar Compounds

The compound's unique structure allows for comparison with similar compounds in terms of biological activity:

Compound NameActivity TypePotency (EC50)
N-(pyridin-2-yl)benzamideAntimicrobialEC50 = 0.064 μM
N-benzyl-4-morpholino-benzamideNeurolepticEC50 = 0.090 μM
3-nitro-N-(pyridin-2-yl)benzamideAnticancerEC50 = 0.115 μM

Q & A

Q. What are the key structural features and physicochemical properties of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide?

The compound features a benzamide core substituted with a nitro group, a morpholine ring, and dual aromatic systems (benzyl and pyridin-2-yl groups). Key properties include:

  • Molecular Formula : C₃₂H₂₂N₄O₄
  • Molecular Weight : 418.45 g/mol
  • SMILES : C(N(CC1=CC=CC=C1)C1=NC=CC=C1)(=O)C1=CC=C(N2CCOCC2)C([N+]([O-])=O)=C1
  • InChIKey : RCFMDFDSUCZBRC-UHFFFAOYSA-N

Methodological Insight : Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What standard analytical techniques are used to confirm the purity and identity of this compound?

Technique Application
¹H/¹³C NMR Assigns proton and carbon environments, confirming substituent positions.
HPLC Quantifies purity (>95% is typical for research-grade material).
FT-IR Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
Mass Spectrometry Verifies molecular ion ([M+H]⁺ expected at m/z 419.45).

Reference : Techniques align with protocols for structurally related benzamide derivatives .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Synthetic Challenges :

  • Nitration selectivity at the 3-position of the benzamide core.
  • Competitive side reactions during morpholine coupling.

Q. Optimization Strategies :

  • Temperature Control : Maintain ≤0°C during nitration to minimize byproducts .
  • Catalyst Choice : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient Buchwald-Hartwig amination during morpholine coupling .
  • Purification : Employ gradient column chromatography (hexane:EtOAc) to isolate intermediates.

Data Contradiction Note : Conflicting reports on nitro group stability under basic conditions suggest pre-purification pH adjustments (neutral to slightly acidic) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Case Example : Discrepancies in IC₅₀ values across kinase inhibition assays.

Q. Methodological Solutions :

  • Assay Standardization : Normalize protocols (e.g., ATP concentration, incubation time).
  • Structural Analog Comparison : Compare activity with derivatives lacking the morpholine or nitro group to isolate pharmacophoric contributions .
  • Computational Docking : Use molecular dynamics simulations to validate binding poses against kinase active sites .

Reference : Similar approaches resolved inconsistencies in pyridinyl-benzamide analogs .

Q. How does the nitro group influence the compound’s reactivity and stability in biological assays?

Reactivity Insights :

  • Electrophilic Character : The nitro group enhances susceptibility to nucleophilic attack, necessitating stability tests in buffer solutions (pH 7.4, 37°C) .
  • Reduction Pathways : In reducing environments (e.g., cellular cytosol), the nitro group may convert to amine, altering bioactivity. Monitor via LC-MS during metabolic studies .

Stabilization Tip : Store the compound in anhydrous DMSO under inert gas to prevent decomposition .

Q. What computational methods are recommended for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., PI3Kγ) to model binding.
  • QSAR Modeling : Train models on benzamide derivatives with known IC₅₀ values to predict activity .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 assess bioavailability and toxicity risks .

Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .

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